molecular formula C21H29NO4 B304569 10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

Cat. No. B304569
M. Wt: 359.5 g/mol
InChI Key: JIIVOVFNPCJNDJ-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate is a useful research compound. Its molecular formula is C21H29NO4 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound 10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >53.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

Molecular Formula

C21H29NO4

Molecular Weight

359.5 g/mol

IUPAC Name

[10-[(E)-hydroxyiminomethyl]-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H29NO4/c1-13(23)26-15-7-10-21(12-22-25)14(11-15)3-4-16-17-5-6-19(24)20(17,2)9-8-18(16)21/h3,12,15-18,25H,4-11H2,1-2H3/b22-12+

InChI Key

JIIVOVFNPCJNDJ-WSDLNYQXSA-N

Isomeric SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)/C=N/O

SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C=NO

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C=NO

solubility

53.9 [ug/mL]

Origin of Product

United States

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